molecular formula C19H29Cl2N5 B11950561 N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride CAS No. 100935-89-5

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride

Cat. No.: B11950561
CAS No.: 100935-89-5
M. Wt: 398.4 g/mol
InChI Key: NRACAYXWWXYBSC-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]quinoline core linked to a diethyl-substituted ethylenediamine moiety. The dihydrochloride salt enhances solubility, facilitating pharmacological evaluation .

Properties

CAS No.

100935-89-5

Molecular Formula

C19H29Cl2N5

Molecular Weight

398.4 g/mol

IUPAC Name

N',N'-diethyl-N-(1-ethyl-3-methylpyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C19H27N5.2ClH/c1-5-23(6-2)13-12-20-18-15-10-8-9-11-16(15)21-19-17(18)14(4)22-24(19)7-3;;/h8-11H,5-7,12-13H2,1-4H3,(H,20,21);2*1H

InChI Key

NRACAYXWWXYBSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C(=C2C(=N1)C)NCCN(CC)CC.Cl.Cl

Origin of Product

United States

Preparation Methods

Friedländer Condensation

The Friedländer reaction between pyrazolone derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-one) and o-aminocarbonyl compounds (e.g., o-aminoacetophenone) in ethylene glycol at 120–140°C yields 1H-pyrazolo[3,4-b]quinolines. For example, heating 3-methyl-1-phenylpyrazol-5-one with o-aminoacetophenone in ethylene glycol for 6–8 hours produces the unsubstituted pyrazoloquinoline core in 70–85% yield. Microwave-assisted condensation reduces reaction times to 15–30 minutes while maintaining comparable yields.

Three-Component Cyclization

A one-pot, three-component reaction of arylglyoxals (e.g., 4-bromophenylglyoxal), 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) in water/acetone (1:2) with tetrapropylammonium bromide (TPAB) as a catalyst at 80°C generates substituted pyrazoloquinolines. This method achieves regioselective C–N and C–C bond formation through Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding 80–97% of the core structure.

Introduction of the Ethane-1,2-Diamine Side Chain

Functionalization of the pyrazoloquinoline core at position 4 with the ethane-1,2-diamine moiety requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Chlorination at Position 4

The pyrazoloquinoline core is first chlorinated at position 4 using phosphorus oxychloride (POCl3) under reflux (110°C, 4–6 hours), achieving >95% conversion to 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinoline.

SNAr with Ethane-1,2-Diamine

The chlorinated intermediate reacts with ethane-1,2-diamine in dimethylformamide (DMF) at 90°C for 12–18 hours, yielding N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine. Potassium carbonate (3 equiv) is used to scavenge HCl, driving the reaction to 80–90% completion.

Diethylation of the Primary Amine

Selective diethylation of the terminal amine in ethane-1,2-diamine is achieved via reductive alkylation:

Reductive Amination

The primary amine reacts with acetaldehyde (2.5 equiv) in methanol under hydrogen gas (3 atm) with palladium on carbon (Pd/C, 10 wt%) at 50°C for 24 hours. This step introduces two ethyl groups, forming N1,N1-diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine in 75–85% yield.

Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt enhances solubility and stability:

Acidification and Crystallization

The free base is dissolved in ethanol (5 vol) and treated with concentrated hydrochloric acid (2.2 equiv) at 0–5°C. The mixture is stirred for 2 hours, filtered, and washed with cold acetone to yield the dihydrochloride salt (purity >99.5% by HPLC). Recrystallization from ethanol/water (3:1) further purifies the product.

Analytical Characterization

Critical spectroscopic data for the final compound include:

Analysis Data
1H NMR (400 MHz, D2O) δ 8.72 (s, 1H, quinoline-H), 7.98–7.45 (m, 4H, aromatic), 3.62–3.45 (m, 8H, –NCH2CH3), 2.92 (s, 3H, CH3), 1.32 (t, J=7.2 Hz, 6H, –CH2CH3)
13C NMR (100 MHz, D2O) δ 158.9, 148.7, 142.3, 134.5, 128.9, 124.6, 118.3, 53.2 (–NCH2–), 46.8 (–NCH2CH3), 22.1 (CH3), 12.4 (–CH2CH3)
HRMS (ESI+) m/z 424.2845 [M+H]+ (calc. 424.2849)
HPLC Purity 99.8% (C18 column, 0.1% TFA in H2O/MeCN gradient)

Process Optimization and Challenges

Regioselectivity in Pyrazoloquinoline Synthesis

Microwave-assisted Friedländer condensation minimizes side products (e.g., pyrazolo[4,3-c]quinolines) by accelerating cyclization.

Diethylation Efficiency

Excess acetaldehyde (2.5 equiv) and prolonged reaction times (24 hours) ensure complete diethylation without over-alkylation.

Salt Stability

Storing the dihydrochloride salt under nitrogen at 2–8°C prevents hygroscopic degradation .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Core: Pyrazolo[3,4-b]quinoline (a fused pyrazole-quinoline system).
  • Substituents : 1-Ethyl and 3-methyl groups on the pyrazole ring; diethyl groups on the ethylenediamine chain.
  • Salt Form : Dihydrochloride (enhanced aqueous solubility).

Analog 1 (): N1,N1-Diethyl-N2-[2-(4-ethylphenyl)-4-quinolinyl]ethane-1,2-diamine hydrochloride

  • Core: Quinoline (lacking the pyrazole ring fusion).
  • Substituents: 4-Ethylphenyl at C2 of quinoline; diethyl groups on ethylenediamine.
  • Molecular Weight : 383.96 g/mol .

Analog 2 () :
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Core: Pyrazolo[3,4-b]pyridine (smaller heterocycle compared to quinoline).
  • Substituents : Carboxamide linkage; phenyl and methyl groups.
  • Molecular Weight : 374.4 g/mol .

Analog 3 (): N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride

  • Core: Quinoline.
  • Substituents : 4-Ethylphenyl at C2; dimethyl (vs. diethyl) on ethylenediamine.
  • Molecular Weight : 355.9 g/mol .

Analog 4 () :
N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

  • Core : Benzo[d]thiazole (sulfur-containing heterocycle).
  • Substituents : Methyl at C4 of thiazole.
  • Molecular Weight : 299.87 g/mol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents
Target Compound C23H30Cl2N5* ~484.4 (estimated) Pyrazolo[3,4-b]quinoline 1-Ethyl-3-methyl; diethyl ethylenediamine
Analog 1 () C23H30ClN3 383.96 Quinoline 4-Ethylphenyl; diethyl ethylenediamine
Analog 2 () C21H22N6O 374.4 Pyrazolo[3,4-b]pyridine Carboxamide; phenyl
Analog 3 () C21H26ClN3 355.9 Quinoline 4-Ethylphenyl; dimethyl ethylenediamine
Analog 4 () C14H22ClN3S 299.87 Benzo[d]thiazole Methyl; diethyl ethylenediamine

*Estimated based on structural similarity to analogs.

Potential Bioactivity

While direct biological data for the target compound are unavailable in the provided evidence, structural analogs suggest possible applications:

  • Quinoline derivatives (Analogs 1, 16) are associated with antimalarial activity (e.g., chloroquine analogs) .
  • Pyrazolo[3,4-b]pyridines (Analog 2) are explored for kinase inhibition and anticancer properties .
  • Benzo[d]thiazoles (Analog 4) are studied for antimicrobial and anti-inflammatory effects .

Biological Activity

N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its complex structure and the biological activities associated with its pyrazoloquinoline moiety. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Common Name This compound
CAS Number 100935-89-5
Molecular Formula C19H29Cl2N5
Molecular Weight 398.4 g/mol

This compound's structure includes a pyrazoloquinoline framework, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that compounds with similar pyrazole structures exhibit substantial antimicrobial properties. For instance:

  • A study on various pyrazole derivatives revealed that certain compounds displayed significant activity against bacterial strains such as E. coli and S. aureus, with some derivatives achieving inhibition rates comparable to standard antibiotics .

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications:

  • Compounds derived from the pyrazole framework have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Case Studies

Several studies have evaluated the biological activities of related compounds:

  • Study on Pyrazole Derivatives : A series of 1-acetyl-pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Some exhibited IC50 values comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : Another study focused on 5-substituted pyrazoles showed promising results against a range of bacterial and fungal pathogens, indicating the potential for developing new antimicrobial agents from this class of compounds .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

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